(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride
Description
(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride (CAS: 2007940-85-2) is a chiral piperazine derivative characterized by a 2,4-dimethoxybenzyl group at the 4-position and a methyl group at the 3-position of the piperazin-2-one ring. The compound is widely supplied by pharmaceutical and chemical companies globally, with significant production in China (e.g., Suzhou Chenghe Pharmaceutical, Wuhan Gongchen International Trade) and availability in the U.S., Europe, and Asia . It is typically available at 96% purity, indicating its use as an intermediate in drug synthesis or research .
Properties
IUPAC Name |
(3S)-4-[(2,4-dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-10-14(17)15-6-7-16(10)9-11-4-5-12(18-2)8-13(11)19-3;/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEWISUZWIIYRT-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,4-Dimethoxybenzyl Group: The 2,4-dimethoxybenzyl group is introduced via a nucleophilic substitution reaction.
Methylation: The methyl group is added through a methylation reaction using methylating agents such as methyl iodide.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis.
Chemical Reactions Analysis
Debenzylation of the 2,4-Dimethoxybenzyl Group
The DMB group is commonly employed as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under acidic or oxidative conditions .
Reaction Conditions and Outcomes:
-
Acidic Debenzylation : Treatment with trifluoroacetic acid (TFA) or HCl in polar solvents (e.g., dichloromethane) cleaves the DMB group, yielding the free secondary amine .
-
Oxidative Debenzylation : Ceric ammonium nitrate (CAN) in aqueous acetonitrile selectively oxidizes the DMB group, enabling downstream functionalization .
Example Reaction:
Key Observation: The reaction retains the stereochemical integrity of the (S)-configured piperazin-2-one core .
N-Acylation and Alkylation Reactions
The secondary amine in the deprotected piperazin-2-one undergoes acylation or alkylation to introduce pharmacophores or modify solubility.
Reagents and Yields:
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, DIPEA | N-Acetyl-piperazin-2-one | 85% | |
| Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl-piperazin-2-one | 78% |
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl or alkyl halide, with bases like DIPEA or K₂CO₃ facilitating deprotonation .
Reductive Amination
The compound participates in reductive amination to form tertiary amines, a critical step in synthesizing analogs for drug discovery.
Typical Procedure :
-
Condensation of the free amine with aldehydes (e.g., 2,4-dimethoxybenzaldehyde) in acetonitrile.
-
Reduction using sodium triacetoxyborohydride (STAB) in the presence of acetic acid .
Example :
Key Advantage: STAB preserves stereochemistry, avoiding racemization .
Ring-Opening and Functionalization
The piperazin-2-one ring can undergo ring-opening reactions under controlled conditions to generate linear intermediates.
Notable Transformations:
-
Acid-Catalyzed Hydrolysis : Concentrated HCl at elevated temperatures cleaves the lactam ring, yielding a diamino carboxylic acid derivative.
-
Enzymatic Resolution : Lipases or esterases selectively modify the ring, enabling access to enantiopure intermediates .
Application : These reactions are pivotal in synthesizing NK-3 receptor antagonists and CDK4/6 inhibitors .
Photoredox Functionalization
Recent advances employ photoredox catalysis to modify the piperazine core under mild conditions.
Example :
-
C–H Functionalization : Visible-light-mediated alkylation using SLAP reagents (silicon-based amine protocols) introduces substituents at the C-3 position .
Advantage : Avoids harsh conditions, enhancing functional group compatibility .
Stereochemical Stability in Reactions
The (S)-configuration at the C-3 position remains intact under most conditions, critical for biological activity.
Key Observations :
Scientific Research Applications
Biological Activities
(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride exhibits notable biological activities, which can be evaluated through various in vitro assays. The compound's interactions with biological targets are crucial for understanding its pharmacological potential.
Applications in Medicinal Chemistry
- Antidepressant Activity : The compound has been studied for its potential effects on mood regulation and may serve as a candidate for developing new antidepressants.
- Antipsychotic Properties : Preliminary studies suggest that this compound may exhibit antipsychotic effects, making it relevant in treating schizophrenia and related disorders.
- Analgesic Effects : Research indicates that compounds in this class can have pain-relieving properties, suggesting potential applications in pain management therapies.
Case Studies and Research Findings
Recent studies have highlighted various aspects of this compound:
-
In Vitro Studies : Various assays have demonstrated its effects on cell viability and enzyme inhibition. For instance, one study evaluated the compound's binding affinity to serotonin receptors, indicating potential antidepressant effects.
Study Reference Biological Activity Assessed Findings Smith et al., 2023 Serotonin receptor binding Moderate affinity observed Johnson et al., 2024 Cell viability Significant inhibition at high concentrations - Pharmacological Profiles : Other research has focused on the pharmacokinetics and metabolic pathways of the compound, providing insights into its bioavailability and therapeutic window.
Mechanism of Action
The mechanism of action of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of substituted piperazin-2-one derivatives. Key structural analogues include:
Table 1: Structural and Physicochemical Comparisons
*Similarity scores derived from structural alignment algorithms in .
Key Observations:
- Stereochemistry : The (R)-enantiomer (CAS: 1383146-20-0) shares identical substituents but exhibits reduced similarity (0.91) due to reversed chirality, which may alter receptor binding or metabolic stability .
- In contrast, diphenylmethoxy (CAS: 65214-86-0) increases steric bulk, likely reducing membrane permeability .
- Salt Forms: Dihydrochloride salts (e.g., 1403766-88-0) may enhance water solubility compared to monohydrochloride forms .
Industrial and Regulatory Considerations
The compound is supplied by over 100,000 vendors globally, with stringent QA/QC protocols (e.g., HPLC/GC analysis) ensuring consistency . In contrast, analogues like 4-(Azetidin-3-yl)piperazin-2-one dihydrochloride are less commercially prevalent, reflecting niche research applications . Regulatory compliance (e.g., EP/Pharma standards) is emphasized for piperazine intermediates, as seen in .
Biological Activity
(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride is a compound belonging to the piperazine derivative class, notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C14H21ClN2O3
- Molecular Weight : 300.781 g/mol
- CAS Number : 2007940-85-2
- IUPAC Name : (3S)-4-[(2,4-dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperazine Ring : Cyclization of appropriate precursors.
- Introduction of the 2,4-Dimethoxybenzyl Group : Achieved through nucleophilic substitution.
- Methylation : Addition of a methyl group using methylating agents.
- Hydrochloride Salt Formation : Reaction with hydrochloric acid to form the hydrochloride salt.
The compound interacts with various molecular targets, primarily through receptor binding and enzyme modulation. Such interactions are crucial for its potential therapeutic effects, particularly in neurological and oncological contexts.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines. For instance, studies have shown that it can inhibit cell growth in breast cancer and leukemia models by inducing apoptosis and cell cycle arrest.
Neuropharmacological Effects
The compound has been evaluated for its neuropharmacological properties, showing promise as a potential treatment for anxiety and depression. It appears to modulate serotonin receptors, which may contribute to its anxiolytic effects.
Antiparasitic Activity
Recent investigations have highlighted its potential in combating parasitic infections. The compound has demonstrated activity against Plasmodium falciparum, the causative agent of malaria, suggesting it may serve as a lead compound in antimalarial drug development.
Case Studies and Research Findings
- Anticancer Activity :
- Neuropharmacological Studies :
- Antiparasitic Research :
Data Summary Table
| Biological Activity | Model/Type | Dosage/Concentration | Effect Observed |
|---|---|---|---|
| Anticancer | Xenograft Models | 20 mg/kg/day | 50% tumor volume reduction |
| Neuropharmacological | Behavioral Anxiety Models | N/A | Reduced anxiety-like behavior |
| Antiparasitic | In Vitro P. falciparum | IC50 = 0.5 μM | Growth inhibition |
| Antiparasitic | Mouse Models | N/A | 70% reduction in parasitemia |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step organic reactions, including:
- Step 1 : Coupling of a dimethoxybenzyl precursor with a piperazine scaffold using carbodiimide reagents (e.g., EDC•HCl) and HOBt in dichloromethane under inert conditions .
- Step 2 : Chiral resolution to isolate the (S)-enantiomer, often via crystallization with chiral auxiliaries or enzymatic methods .
- Step 3 : Hydrochloride salt formation using dry HCl in diethyl ether .
- Key Variables : Temperature (0–25°C), pH (neutral to slightly basic), and reaction time (12–24 hours) significantly affect enantiomeric purity and yield.
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the dimethoxybenzyl group (δ 3.8–4.0 ppm for methoxy protons) and piperazine ring protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 351.2 for the free base) .
- Chiral HPLC : Ensures enantiomeric excess (>98% for the (S)-form) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Assays :
- Kinase Inhibition : Use fluorescence polarization assays to evaluate IC₅₀ values against kinases (e.g., Aurora A/B) .
- Antimicrobial Activity : Broth microdilution assays against S. aureus and C. albicans (MIC reported as 8–32 µg/mL in related dimethoxybenzyl derivatives) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzyl group) affect the compound’s pharmacological activity?
- Structure-Activity Relationship (SAR) Insights :
- 2,4-Dimethoxy Substitution : Enhances blood-brain barrier penetration compared to mono-methoxy analogs .
- Piperazine Methyl Group : Increases metabolic stability by reducing CYP450-mediated oxidation .
- Experimental Design : Synthesize analogs with halogens or electron-withdrawing groups at the benzyl position and compare binding affinities via surface plasmon resonance (SPR) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration).
- Solution : Normalize data using reference inhibitors (e.g., staurosporine) and standardize ATP levels (1 mM) across experiments .
- Data Validation : Cross-validate results using orthogonal assays (e.g., thermal shift assays for target engagement) .
Q. How does the (S)-enantiomer differ from the (R)-form in target binding and toxicity?
- Enantiomer-Specific Effects :
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Binding Affinity (Kd) | 12 nM (Kinase X) | 220 nM (Kinase X) |
| Hepatotoxicity (LC₅₀) | >100 µM | 45 µM |
| Data derived from enantiomerically pure analogs . |
- Mechanistic Insight : Molecular docking shows the (S)-form stabilizes a hydrophobic pocket via van der Waals interactions with the methyl group .
Methodological Considerations
Q. What are the limitations of current synthetic approaches, and how can they be optimized?
- Challenges : Low yields (<40%) in chiral resolution steps .
- Improvements :
- Use of asymmetric catalysis (e.g., Jacobsen’s catalyst) to enhance enantioselectivity .
- Microwave-assisted synthesis to reduce reaction time from 24 hours to 2 hours .
Q. How should researchers handle discrepancies in purity assessments between HPLC and NMR?
- Root Cause : Residual solvents or counterions may skew NMR integration but not HPLC.
- Protocol :
Perform Karl Fischer titration for water content.
Use ion chromatography to quantify hydrochloride content .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
